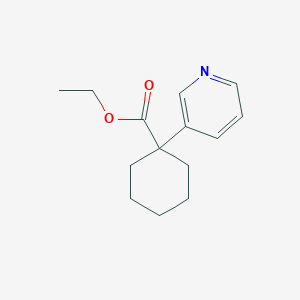
Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It features a cyclohexane ring substituted with an ethyl ester group and a pyridine ring at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate typically involves the esterification of 1-(pyridin-3-yl)cyclohexane-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: 1-(pyridin-3-yl)cyclohexane-1-carboxylic acid.
Reduction: 1-(pyridin-3-yl)cyclohexane-1-methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the ester group can undergo hydrolysis to release the active carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(pyridin-2-yl)cyclohexane-1-carboxylate
- Ethyl 1-(pyridin-4-yl)cyclohexane-1-carboxylate
- Methyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate
Uniqueness
This compound is unique due to the position of the pyridine ring, which can influence its chemical reactivity and biological activity. The 3-position of the pyridine ring allows for specific interactions that are not possible with the 2- or 4-position isomers. This can lead to differences in binding affinity and selectivity in biological systems, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
143619-67-4 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl 1-pyridin-3-ylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13(16)14(8-4-3-5-9-14)12-7-6-10-15-11-12/h6-7,10-11H,2-5,8-9H2,1H3 |
InChI Key |
XQRSKPZNEIKFCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















